molecular formula C9H15N3O2 B11184921 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine

3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine

Cat. No.: B11184921
M. Wt: 197.23 g/mol
InChI Key: JKNOEEYGNFRJNR-UHFFFAOYSA-N
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Description

3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a hydrazide with an appropriate ester to form the oxadiazole ring. The methoxymethyl group can be introduced via alkylation reactions. The final step involves the coupling of the oxadiazole intermediate with piperidine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the methoxymethyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-(methoxymethyl)-3-piperidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O2/c1-13-6-8-11-9(12-14-8)7-3-2-4-10-5-7/h7,10H,2-6H2,1H3

InChI Key

JKNOEEYGNFRJNR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)C2CCCNC2

Origin of Product

United States

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